6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound. It is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features an amino group at position 6 and an ethoxyethyl group at position 1. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve inhibition of specific kinases or other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-Amino-1-(2-propoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the ethoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
6-amino-1-(2-ethoxyethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-2-14-4-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXCASKSPSOQIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CC(=O)NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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